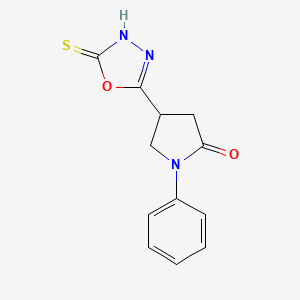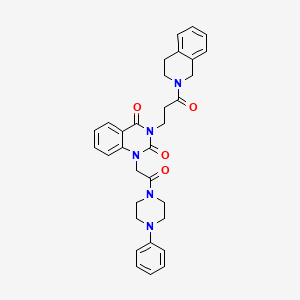
4-(5-Mercapto-1,3,4-oxadiazol-2-yl)-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE is a heterocyclic compound that features a pyrrolidinone ring fused with a phenyl group and a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like acetone and reagents such as potassium bicarbonate to maintain a neutral pH .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with various molecular targets. The compound’s bioactivity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl: Known for its fluorescent properties and used as a chemosensor.
N-{4-[(5-HEPTYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL}ACETAMIDE: Another oxadiazole derivative with potential bioactive properties.
Uniqueness
1-PHENYL-4-(5-SULFANYL-1,3,4-OXADIAZOL-2-YL)PYRROLIDIN-2-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidinone ring with a sulfanyl-oxadiazole moiety makes it a versatile compound for various applications in medicinal and materials chemistry.
Properties
Molecular Formula |
C12H11N3O2S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-phenyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11N3O2S/c16-10-6-8(11-13-14-12(18)17-11)7-15(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18) |
InChI Key |
GOYUVRGRNSCDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-{[(2-Methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-D]pyrimidin-3-YL)-N-phenylhexanamide](/img/structure/B11437666.png)
![8-(2-chlorophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437673.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide](/img/structure/B11437691.png)
![5-[(4-chlorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11437695.png)
![3-fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide](/img/structure/B11437705.png)
![8-[3-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11437709.png)
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11437713.png)

![N-[[5-[[2-(4-Chlorophenyl)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B11437731.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11437737.png)
![N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11437745.png)

